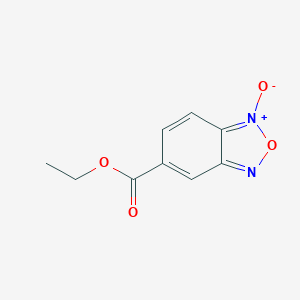

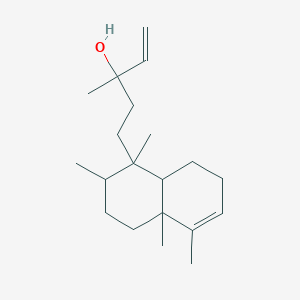

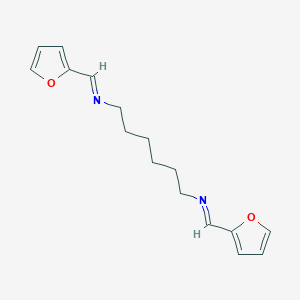

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Molecular Structure Analysis

Benzoxazole derivatives exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π* type . They also show strong solvent-dependent fluorescence emission located in the bluish-green region .科学的研究の応用

Cancer Research: Biomarker Identification

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide: may be utilized in cancer research as a part of the analytical strategies to identify short-chain fatty acids (SCFAs) as putative biomarkers of cancer diseases . Advanced analytical tools like gas chromatography and mass spectrometry can be employed to detect SCFAs in clinical samples, providing insights into the metabolic changes associated with cancer.

Medicinal Chemistry: Drug Design

The compound’s structural motif is potentially valuable in medicinal chemistry for the design of new drug candidates. Its heterocyclic nature could be exploited to develop compounds with diverse therapeutic activities, such as anticancer, anticonvulsant, and antimicrobial properties .

Organic Synthesis: Reaction Intermediate

In organic synthesis, Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide can act as an intermediate in reactions to produce other valuable organic compounds. For instance, it can participate in reactions to form 2-benzoylquinoxaline derivatives, which have their own set of applications .

作用機序

Target of Action

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide, as a benzoxazole derivative, has been found to exhibit a wide spectrum of pharmacological activities . It has been reported to have antimicrobial, antifungal, and anticancer activities . The primary targets of this compound are likely to be the cellular components involved in these biological processes.

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the growth of bacteria, fungi, or cancer cells .

Biochemical Pathways

Given its broad range of activities, it is likely that it affects multiple pathways involved in microbial growth, fungal development, and cancer cell proliferation .

Result of Action

The molecular and cellular effects of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide’s action would depend on its specific targets and mode of action. Given its reported activities, it may result in the inhibition of microbial and fungal growth, as well as the suppression of cancer cell proliferation .

特性

IUPAC Name |

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWPHLJTBSRJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

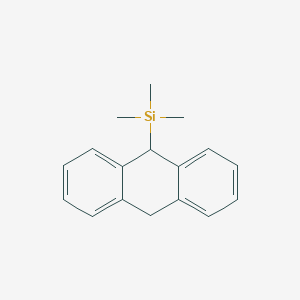

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

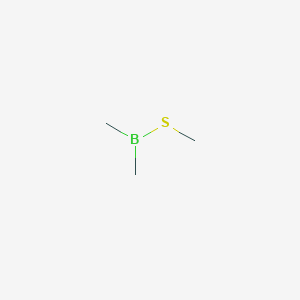

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)